molecular formula C16H15ClN6S B11055624 3-(2-chlorobenzyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-chlorobenzyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11055624
M. Wt: 358.8 g/mol
InChI Key: FSIACUZBTFKYRV-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, along with a chlorobenzyl and a dimethylpyrazolylmethyl group, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorobenzyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting the triazole intermediate with thiosemicarbazide under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Introduction of the Dimethylpyrazolylmethyl Group: The final step involves the alkylation of the intermediate with 3,5-dimethyl-1H-pyrazole-1-carbaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazole or thiadiazole rings, potentially leading to ring-opened products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzyl moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 3-(2-chlorobenzyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its unique structure allows it to interact with various biological targets, making it a promising candidate for the treatment of diseases such as cancer and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • **3-(2-chlorobenzyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems This combination imparts unique chemical and biological properties that are not found in other similar compounds

Properties

Molecular Formula

C16H15ClN6S

Molecular Weight

358.8 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-6-[(3,5-dimethylpyrazol-1-yl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H15ClN6S/c1-10-7-11(2)22(20-10)9-15-21-23-14(18-19-16(23)24-15)8-12-5-3-4-6-13(12)17/h3-7H,8-9H2,1-2H3

InChI Key

FSIACUZBTFKYRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=NN3C(=NN=C3S2)CC4=CC=CC=C4Cl)C

Origin of Product

United States

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